Famotidine sulfamoyl propanamide

Pharmaceutical Analysis Regulatory Compliance Quality Control

Multi-compendial certified standard (USP, EP, JP, BP) of Famotidine sulfamoyl propanamide — EP Impurity C / USP Related Compound C. Critical for ANDA filings, stability-indicating HPLC method validation, and QC batch release at the ≤0.3% acceptance threshold. ISO 17034-certified CRM with validated COA and full traceability eliminates costly in-house certification. Unique HPLC LoD (3.87×10⁻⁵ mg/mL) versus Impurities D and F ensures accurate peak assignment during method development.

Molecular Formula C8H14N6O3S3
Molecular Weight 338.4 g/mol
CAS No. 106433-44-7
Cat. No. B009646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamotidine sulfamoyl propanamide
CAS106433-44-7
Molecular FormulaC8H14N6O3S3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N
InChIInChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13)
InChIKeyBPCROVNHEMFQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Famotidine Sulfamoyl Propanamide (CAS 106433-44-7): A Critical Pharmacopoeial Impurity Standard for Analytical Quality Control


Famotidine sulfamoyl propanamide (CAS 106433-44-7) is an analytically well-characterized organic impurity of the histamine H₂-receptor antagonist famotidine . It is officially designated as Famotidine EP Impurity C by the European Pharmacopoeia (Ph. Eur.) and as Famotidine USP Related Compound C by the United States Pharmacopeia (USP) [1]. This compound is not a therapeutic agent but a critical reference standard used in pharmaceutical quality control to ensure the purity and safety of famotidine active pharmaceutical ingredients (APIs) and finished drug products . Its procurement is driven by regulatory requirements for impurity profiling and method validation in both commercial manufacturing and Abbreviated New Drug Applications (ANDAs) [1].

Famotidine Sulfamoyl Propanamide: Why Not All 'Impurity C' Standards Are Equal


Substituting a certified Famotidine sulfamoyl propanamide reference standard with a generic or non-certified 'research-grade' material of the same CAS number can compromise analytical method validity and regulatory compliance. This compound's value in a quality control laboratory is directly linked to its certified traceability, documented purity, and specific acceptance thresholds mandated by pharmacopoeias [1]. A non-certified material lacks the requisite metrological traceability chain to primary pharmacopoeial standards and the validated certificate of analysis needed for use in compendial testing, putting ANDA submissions and commercial batch release at risk . The quantitative evidence below demonstrates the specific, verifiable advantages of a fully characterized and compendially compliant standard over unqualified alternatives or other related impurity standards.

Quantitative Differentiation Evidence for Famotidine Sulfamoyl Propanamide (CAS 106433-44-7) Reference Standards


Multi-Compendial Certification: USP, EP, JP, and BP Compliance Provides Global Regulatory Coverage

This Famotidine sulfamoyl propanamide standard is characterized to meet the stringent requirements of the USP, EP, JP, and BP pharmacopoeias simultaneously [1]. In contrast, many other Famotidine impurity standards are certified against only one or two of these compendia (e.g., USP-only or EP-only). For example, a standard certified only for EP may not be directly suitable for a USP monograph-based method without additional bridging studies. The multi-compendial certification ensures a single, globally accepted reference material can be used for product release in multiple regulatory jurisdictions, simplifying inventory and reducing requalification costs [1].

Pharmaceutical Analysis Regulatory Compliance Quality Control

Certified Reference Material (CRM) Status with Multi-Traceability to Primary Pharmacopoeial Standards

This specific Famotidine sulfamoyl propanamide standard is supplied as a Certified Reference Material (CRM) produced and certified under ISO 17034 and ISO/IEC 17025 accreditation . It offers documented multi-traceability to both USP (1269232) and EP primary standards . A non-CRM 'reference standard' or 'impurity standard' lacking this certification does not provide the same level of documented metrological traceability and certified purity, which are essential for use in regulated GMP environments. The CRM designation provides a direct, verifiable chain of custody and uncertainty statement not available with a generic product.

Analytical Chemistry Metrology Method Validation

Distinct HPLC Limit of Detection (LOD) Differentiates its Analytical Behavior from Other Famotidine Impurities

In a validated HPLC method for famotidine impurity profiling, Famotidine Impurity C exhibits a quantifiable Limit of Detection (LOD) that is distinct from other related impurities [1]. The LOD for Impurity C was determined to be 3.87 × 10⁻⁵ mg/mL, corresponding to a level of 7.05% in the test solution [1]. For comparison, under the exact same analytical conditions, Famotidine Impurity D had an LOD of 2.83 × 10⁻⁵ mg/mL (at 5.15% level) and Famotidine Impurity F had an LOD of 1.3 × 10⁻⁵ mg/mL (at 2.36% level) [1]. These differing LODs confirm that each impurity possesses a unique chromatographic response factor and cannot be used interchangeably for method development or system suitability testing.

Chromatography Impurity Profiling Method Sensitivity

USP Regulatory Acceptance Threshold Establishes a Clear Quantitative Target for Quality Control

The USP monograph for famotidine sets a specific acceptance criterion for Famotidine Related Compound C (this compound) at ≤0.3% in the drug substance . This quantitative limit is a mandatory specification that must be met for batch release of famotidine API and drug products in the US market . In contrast, some related impurities have different or no explicitly stated limits (e.g., Famotidine Related Compound D is also ≤0.3%, while Famotidine Cyanoamidine is ≤0.2% ). This specific threshold directly drives the need for a highly characterized standard of this compound for accurate quantitation near this low-level limit.

Regulatory Science Quality Control Impurity Specification

Procurement-Critical Application Scenarios for Famotidine Sulfamoyl Propanamide (CAS 106433-44-7)


Global ANDA/NCE Drug Filing and Commercial Batch Release Testing

For a generic or innovator pharmaceutical company filing a Famotidine drug product in multiple regions (US, EU, Japan), procurement of a multi-compendial (USP, EP, JP, BP) certified standard of Famotidine sulfamoyl propanamide is essential. This single material satisfies the reference standard requirements for all major regulatory filings and commercial batch release testing, as justified by the evidence of multi-compendial compliance . Using a single, globally accepted standard eliminates the need for separate, region-specific standards, thereby reducing inventory complexity, requalification labor, and the risk of cross-regional method discrepancies .

GMP-Compliant Quality Control and Stability-Indicating Method Validation

In a GMP/GLP analytical laboratory, the use of a CRM that is ISO 17034 certified and traceable to primary USP/EP standards is non-negotiable for method validation and routine QC. The evidence confirms that this specific Famotidine sulfamoyl propanamide standard meets these exacting metrological criteria . Procuring a non-CRM standard would necessitate a costly and time-consuming internal certification process to meet GMP audit standards. The CRM's documented chain of custody and certified purity directly support defensible analytical data and pass regulatory inspections .

Development and Validation of Stability-Indicating HPLC/UPLC Methods

For an analytical development scientist creating a new stability-indicating method for famotidine, accurate identification and quantitation of Impurity C is mandatory. The distinct HPLC LOD for this compound (3.87 × 10⁻⁵ mg/mL) compared to other related impurities (Impurity D at 2.83 × 10⁻⁵ mg/mL; Impurity F at 1.3 × 10⁻⁵ mg/mL) confirms its unique chromatographic behavior . Using the wrong impurity standard during method development would lead to erroneous peak identification and inaccurate LOD/LOQ determination. Only the specific Impurity C standard ensures the method's specificity and accuracy for this critical degradation product .

Confirming Compliance with USP Monograph Impurity Specifications

For a QC laboratory performing final release testing of a famotidine API batch, the quantitation of Famotidine Related Compound C against the USP acceptance criterion of ≤0.3% is a mandatory release test . A high-purity, certified standard of this compound is required to accurately and reliably measure its concentration near this low-level limit . The direct evidence of this specific regulatory threshold justifies the procurement of a certified standard over a less-pure or unqualified research-grade chemical, as the analytical result is directly linked to the product's marketability and patient safety .

Technical Documentation Hub

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